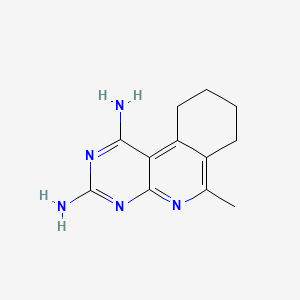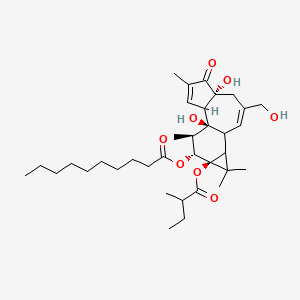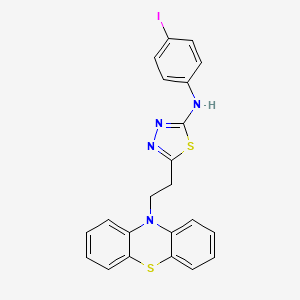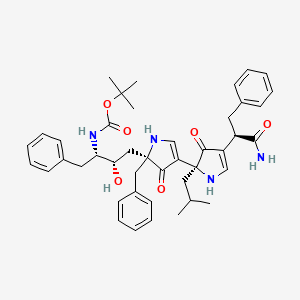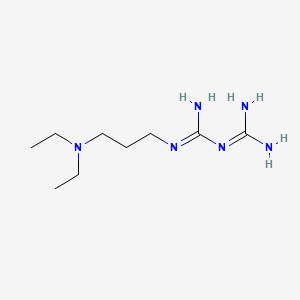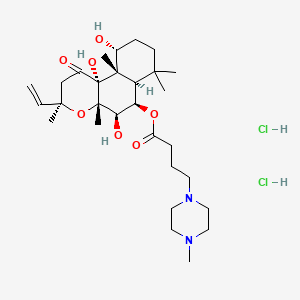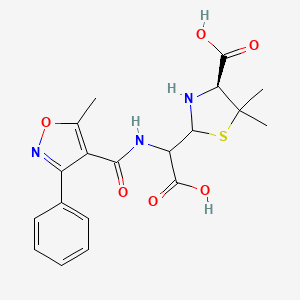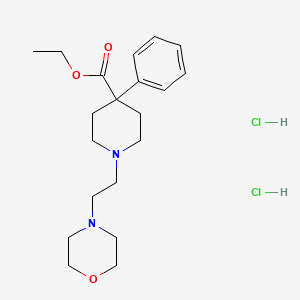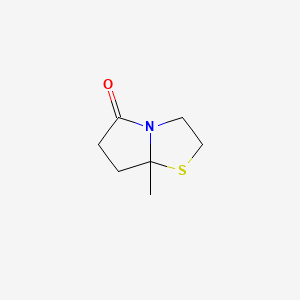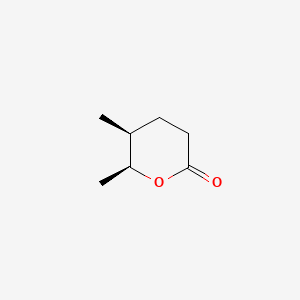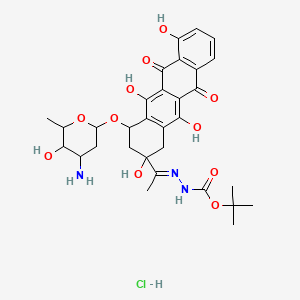
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is a complex organic compound It is known for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core naphthacene structure, followed by the introduction of the amino and hydroxyl groups. The final steps involve the esterification and formation of the monohydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Dacarbazine: An anticancer drug with a similar core structure but different functional groups.
Dactinomycin: An antibiotic with a similar naphthacene core but different substituents.
Daunorubicin: An anticancer drug with a similar structure but different sugar moieties.
Uniqueness
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
81914-45-6 |
|---|---|
Molecular Formula |
C31H38ClN3O11 |
Molecular Weight |
664.1 g/mol |
IUPAC Name |
tert-butyl N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate;hydrochloride |
InChI |
InChI=1S/C31H37N3O11.ClH/c1-12-24(36)16(32)9-19(43-12)44-18-11-31(42,13(2)33-34-29(41)45-30(3,4)5)10-15-21(18)28(40)23-22(26(15)38)25(37)14-7-6-8-17(35)20(14)27(23)39;/h6-8,12,16,18-19,24,35-36,38,40,42H,9-11,32H2,1-5H3,(H,34,41);1H/b33-13+; |
InChI Key |
YUISNKMTMJDASD-WHPANWKISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(/C(=N/NC(=O)OC(C)(C)C)/C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



